molecular formula C18H17N3O5S B14959792 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(ethylsulfamoyl)phenyl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(ethylsulfamoyl)phenyl]acetamide

Cat. No.: B14959792
M. Wt: 387.4 g/mol
InChI Key: FAGKFTRMZJZCGO-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(ETHYLSULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an isoindoline core, which is a bicyclic structure, and an ethylsulfamoyl phenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(ETHYLSULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the isoindoline core This can be achieved through the cyclization of phthalic anhydride with primary amines under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(ETHYLSULFAMOYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindoline core or the ethylsulfamoyl phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(ETHYLSULFAMOYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(ETHYLSULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The isoindoline core can interact with various enzymes and receptors, modulating their activity. The ethylsulfamoyl phenyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(ETHYLSULFAMOYL)PHENYL]ACETAMIDE is unique due to its combination of the isoindoline core and the ethylsulfamoyl phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(ethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H17N3O5S/c1-2-19-27(25,26)13-9-7-12(8-10-13)20-16(22)11-21-17(23)14-5-3-4-6-15(14)18(21)24/h3-10,19H,2,11H2,1H3,(H,20,22)

InChI Key

FAGKFTRMZJZCGO-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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